N-[1-(2-methoxyphenyl)ethyl]-N-methylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine typically involves the reaction of 2-methoxyphenylacetonitrile with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitrile group to an amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar catalytic hydrogenation processes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyphenyl)ethyl]-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of simpler amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C and H2.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be used.
Major Products
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Simpler amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(2-methoxyphenyl)ethyl]-N-methylamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-methoxyphenyl)ethyl]-2-phenylacetamide: Another compound with a similar structure but different functional groups.
Indole derivatives: Compounds containing an indole nucleus, which have diverse biological activities.
Uniqueness
N-[1-(2-methoxyphenyl)ethyl]-N-methylamine is unique due to its specific methoxyphenyl and methylamine functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-methylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVNCCSGFPMYOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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